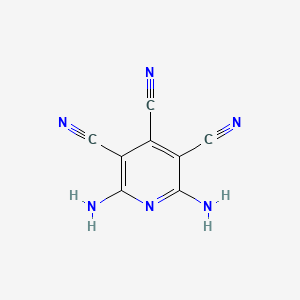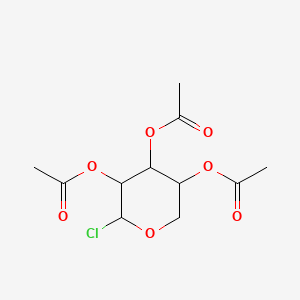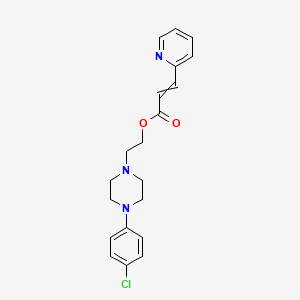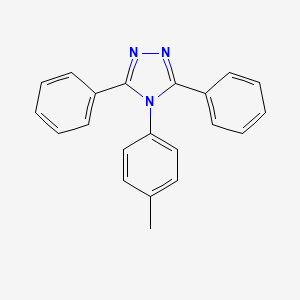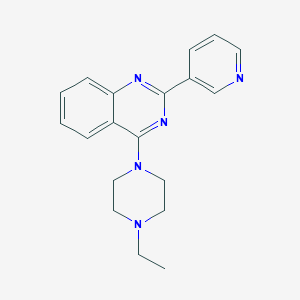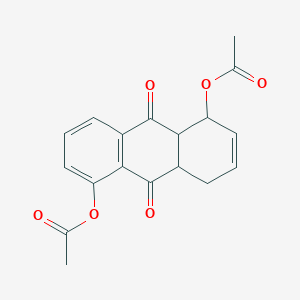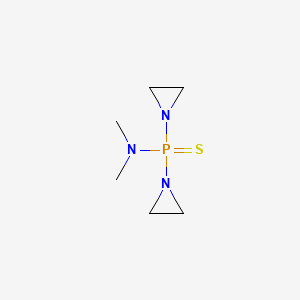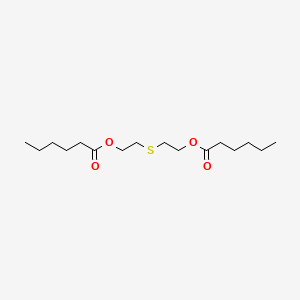
Sulfanediyldiethane-2,1-diyl dihexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanediyldiethane-2,1-diyl dihexanoate is a chemical compound with the molecular formula C16H30O4S and a molecular weight of 318.472 g/mol . It is also known by its alternative name, hexanoic acid, thiodi-2,1-ethanediyl ester . This compound is characterized by the presence of a sulfanediyl group linked to diethane and dihexanoate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfanediyldiethane-2,1-diyl dihexanoate typically involves the esterification of hexanoic acid with a thiodiethanol derivative. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous esterification process. This method allows for the efficient production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, helps in the purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Sulfanediyldiethane-2,1-diyl dihexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the sulfanediyl group to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of sulfanediyldiethane-2,1-diyl dihexanoate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release hexanoic acid and thiodiethanol derivatives. These products can then participate in further biochemical reactions, influencing cellular processes and pathways . The sulfanediyl group can also interact with thiol-containing enzymes and proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Sulfanediyldiethane-2,1-diyl diacetate: Similar structure but with acetate groups instead of hexanoate groups.
Sulfanediyldiethane-2,1-diyl dibutanoate: Similar structure but with butanoate groups instead of hexanoate groups.
Uniqueness
Sulfanediyldiethane-2,1-diyl dihexanoate is unique due to its specific ester groups, which confer distinct physical and chemical properties. The hexanoate groups provide a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications in both aqueous and non-aqueous environments .
Properties
CAS No. |
4275-29-0 |
|---|---|
Molecular Formula |
C16H30O4S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-(2-hexanoyloxyethylsulfanyl)ethyl hexanoate |
InChI |
InChI=1S/C16H30O4S/c1-3-5-7-9-15(17)19-11-13-21-14-12-20-16(18)10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
UIDRKZGBUGGCMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCSCCOC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)
![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)

![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)

![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
